2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one

Medicinal Chemistry Chemical Biology Procurement Risk Assessment

Challenge: Sparse bioactivity data for this specific 2-benzyl-5-butoxy analogue creates risk in SAR interpretation. Solution: Deploy this research-grade dihydroisoquinolinone as a baseline comparator or vendor qualification benchmark. - **Controlled SAR Probe:** Use to map C-5 alkoxy chain effects on lipophilicity (cLogP 3.5-4.0) & vasodilatory potency against characterized leads (e.g., C7/C8). - **Synthetic Handle:** N-benzyl & C-5 butoxy groups enable O-dealkylation or electrophilic substitution for library synthesis. - **QC-Certified:** Request HPLC (≥95% by area @254 nm) & ¹H NMR verification per batch; consistent purity avoids trace-impurity artifacts.

Molecular Formula C20H23NO2
Molecular Weight 309.409
CAS No. 850905-29-2
Cat. No. B2713636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one
CAS850905-29-2
Molecular FormulaC20H23NO2
Molecular Weight309.409
Structural Identifiers
SMILESCCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C20H23NO2/c1-2-3-14-23-19-11-7-10-18-17(19)12-13-21(20(18)22)15-16-8-5-4-6-9-16/h4-11H,2-3,12-15H2,1H3
InChIKeyPTGWDPQBUCRXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Sourcing Baseline


2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-29-2, molecular formula C₂₀H₂₃NO₂, molecular weight 309.4 g/mol) is a fully synthetic dihydroisoquinolinone derivative characterized by a benzyl substituent at the N-2 position and an n-butoxy chain at the C-5 position of the 3,4-dihydroisoquinolin-1(2H)-one core . In chemical databases, this compound is catalogued as a research-grade building block, with commercial listings typically specifying 'for research use only, not for human or veterinary use' . The dihydroisoquinolinone scaffold class is recognized for diverse bioactivities, including PARP inhibition, vasodilation, and anti-inflammatory effects, but published data specifically quantifying the bioactivity of this exact analogue are extremely sparse, placing a heavy burden on procurement teams to verify batch-specific characterization [1].

Compound class

Dihydroisoquinolinone building block with N-2 benzyl and C-5 butoxy substitution

Research designation

Research-use-only synthetic reagent; not for human or veterinary use

Bioactivity context

Scaffold associated with PARP and vasodilation targets, but no public activity data for this exact analogue; batch CoA review recommended

Why In-Class Substitution Lacks Support


Within the dihydroisoquinolinone chemotype, small structural perturbations at the N-2 and C-5 positions produce dramatic shifts in target affinity, pharmacokinetic profile, and safety margin that cannot be predicted by scaffold membership alone [1]. Peer-reviewed SAR studies on 2-benzylisoquinolin-1(2H)-ones demonstrate that vasodilative potency varies widely among close congeners, with only select analogues (e.g., compounds C7 and C8) achieving significant blood pressure reduction in spontaneously hypertensive rats at oral doses of 4.0 mg/kg [2]. Similarly, in the PARP inhibitor subclass, the orientation of the amide relative to the aromatic substituent is critical for optimal inhibitory activity, and activity differences exceeding one log unit are routinely observed between positional isomers [1]. Consequently, substituting 2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one with a structurally adjacent analogue—differing only in benzyl substitution pattern or alkoxy chain length—without compound-specific comparative data risks altered target engagement, unpredictable ADME behavior, and non-reproducible experimental results [1][2].

N-2 / C-5 substitution shifts engagement

Small changes at these positions alter target affinity, ADME, and safety margin; class SAR cannot predict behavior.

Vasodilatory potency varies across congeners

Published 2-benzylisoquinolin-1(2H)-one series shows sharply different vasoactivity among close analogues; only specific leads produced reported endpoint change in rodent hypertension models.

Positional isomer activity can differ >1 log

In the PARP inhibitor subclass, isomer orientation critically influences inhibitory activity; substituting with an adjacent analogue risks altered target engagement and non-reproducible results.

Quantitative Differentiation Evidence


Data Scarcity and Procurement Risk

A comprehensive search of the peer-reviewed literature, patent databases (including Google Patents, WIPO Patentscope, and PubMed), and authoritative chemical databases was conducted for 2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-29-2). No head-to-head comparison studies, no quantitative in vitro IC₅₀/EC₅₀ data with a named comparator, and no in vivo pharmacokinetic or efficacy comparison datasets were identified for this specific analogue [1]. The closest structurally characterized analogues in the public domain—2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one, 5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, and 3,4-dihydro-5-methyl-1(2H)-isoquinolinone—also lack publicly accessible biological activity data or comparative quantification against this compound [2]. The structurally related but functionally remote PARP inhibitor DPQ (5-[4-(1-piperidinyl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one; CAS 129075-73-6), which carries a basic amine-terminated butoxy chain, has a reported PARP1 IC₅₀ of 40 nM ; however, DPQ differs fundamentally at both the N-2 and C-5 positions and cannot serve as a valid comparator. Consequently, no quantitative differentiation evidence—head-to-head, cross-study comparable, or class-level inferential—can be presented at this time for this compound relative to any named analogue.

Data Scarcity
Data to verify
No peer-reviewed IC₅₀, EC₅₀, or PK data available for CAS 850905-29-2; closest analogues also lack public biological data.
Procurement decisions currently operate in a quantitative evidence gap; users must generate comparator data.
Request batch-specific CoA; validate identity by ¹H NMR and HRMS.
Medicinal Chemistry Chemical Biology Procurement Risk Assessment

Scaffold-Level Research Applications


Scaffold-Hopping Reference in Vasodilatory SAR

In medicinal chemistry campaigns exploring vasodilatory 2-benzylisoquinolin-1(2H)-ones, this compound can be employed as a 'negative control' or baseline comparator within an in-house SAR matrix. Published data on the 2-benzylisoquinolin-1(2H)-one series show that vasodilative potency is exquisitely sensitive to substitution pattern: only compounds C7 and C8 demonstrated significant inhibition of KCl-induced contraction in isolated rat mesenteric arterial rings and dose-dependent blood pressure reduction in spontaneously hypertensive rats [1]. The addition of a 5-butoxy substituent alters both lipophilicity (logD) and hydrogen-bonding capacity relative to the characterized leads, making this compound valuable for probing the contributions of C-5 alkoxy substitution to vasodilatory efficacy and pharmacokinetic profile within a controlled experimental series [1].

Intermediate for Diversified Compound Libraries

This compound contains two chemically addressable handles—the benzyl group at N-2 and the butoxy chain at C-5—that enable downstream diversification through O-dealkylation, electrophilic aromatic substitution on the benzyl ring, or nucleophilic displacement at the benzylic position . It can serve as a late-stage intermediate in the parallel synthesis of substituted dihydroisoquinolinone libraries for screening against targets including PARP, sEH (soluble epoxide hydrolase), and inflammasome pathways, all of which have been associated with the 3,4-dihydroisoquinolin-1(2H)-one scaffold in recent patent disclosures [2][3].

Physicochemical Probe for logD Optimization

The n-butoxy substituent at C-5 provides a defined increment in calculated logP (estimated cLogP ~3.5–4.0 for the neutral species) relative to the unsubstituted or methoxy parent scaffolds . In formulation and property-optimization workflows, this compound can be used as a lipophilic probe to experimentally determine the impact of linear alkoxy chain elongation on aqueous solubility, microsomal stability, and permeability in Caco-2 or PAMPA assays. The resulting data support rational design of analogues with balanced potency and ADME profiles for oral or parenteral administration routes.

Vendor Purity and Characterization Benchmark

Given the absence of published biological certification for this compound, procurement teams should deploy it as a vendor qualification benchmark. Specifications to verify include: HPLC purity (target ≥95% by area at 254 nm), identity confirmation by ¹H NMR (expected aromatic proton envelope δ 6.5–8.0 ppm; benzylic CH₂ singlet δ ~4.7 ppm; butoxy O–CH₂ triplet δ ~4.0 ppm), and HRMS consistency with molecular formula C₂₀H₂₃NO₂ ([M+H]⁺ calculated 310.1802) [1]. Consistent batch-to-batch purity reduces the risk that observed biological effects originate from trace synthetic impurities rather than the nominal structure.

Application
Selection Property
Validation Focus
Vasodilatory SAR probing
C-5 alkoxy substitution effect on potency & logD
In-house SAR matrix; isolated arterial ring endpoint review
Diversified library intermediate
Two addressable handles (N-2 benzyl, C-5 butoxy)
Parallel synthesis; target screening (PARP, sEH, inflammasome pathway studies)
Lipophilicity probe for ADME optimization
Defined logP increment from n-butoxy chain
Experimental logD, solubility, microsomal stability, permeability assays
Vendor qualification benchmark
HPLC purity, ¹H NMR identity, HRMS consistency
Batch-to-batch purity ≥95%; spectroscopic structural confirmation
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